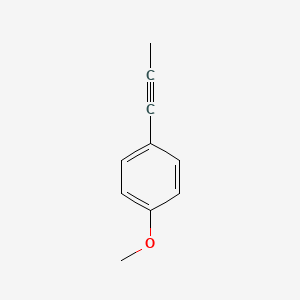

1-Methoxy-4-prop-1-ynylbenzene

Description

Overview of Aryl Alkyne Chemistry and its Significance

Aryl alkynes are organic compounds that contain an aromatic ring directly attached to a carbon-carbon triple bond (alkyne). chemistryviews.orgnih.govwikipedia.org This class of molecules is of great importance in organic chemistry due to the alkyne's high reactivity and linear geometry. nih.govwikipedia.orgstudysmarter.co.uk The triple bond serves as a versatile handle for a multitude of chemical reactions, including additions, cycloadditions, and coupling reactions, allowing for the construction of complex molecular architectures. nih.goviitk.ac.in

The significance of aryl alkynes extends to various scientific disciplines. They are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemistryviews.orgstudysmarter.co.ukrsc.org Their rigid, rod-like structure is often exploited in the design of molecular wires, liquid crystals, and conjugated polymers. The reactivity of the alkyne allows for post-synthetic modification, enabling the fine-tuning of the material's electronic and physical properties.

One of the most powerful methods for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction. nih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. iitk.ac.innih.gov The development of this and other coupling methodologies has greatly expanded the accessibility and diversity of aryl alkynes, solidifying their role as indispensable tools in modern organic synthesis. chemistryviews.org

Structural Features and Electronic Properties of 1-Methoxy-4-prop-1-ynylbenzene

The chemical structure of this compound, as defined by its IUPAC name, consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) at position 1 and a prop-1-ynyl group (-C≡C-CH₃) at position 4. nih.gov Its molecular formula is C₁₀H₁₀O, and it has a molecular weight of approximately 146.19 g/mol . nih.govguidechem.com

The electronic properties of this molecule are a direct result of the interplay between its constituent functional groups. The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic pi-system. This increases the electron density of the benzene ring, particularly at the ortho and para positions.

The prop-1-ynyl group, on the other hand, is an electron-withdrawing group due to the sp-hybridization of the alkyne carbons. The sp-hybridized orbitals have a higher s-character, making them more electronegative than sp² or sp³ hybridized carbons. This electronic push-pull system, with an electron-donating group and an electron-withdrawing group on the same aromatic ring, can lead to interesting and useful chemical reactivity.

Spectroscopic data provides further insight into its structure. In infrared (IR) spectroscopy, the compound exhibits a characteristic absorption band for the C≡C triple bond stretch. The aromatic C-C stretching vibrations and the C-O stretching of the methoxy group also give rise to distinct signals. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the connectivity of the atoms within the molecule, with characteristic chemical shifts for the aromatic, methoxy, and propynyl (B12738560) protons and carbons.

Current Research Landscape of Alkyne-Functionalized Aromatic Systems

The field of alkyne-functionalized aromatic systems is a vibrant and rapidly evolving area of chemical research. Scientists are continuously exploring new methods for their synthesis and new applications for these versatile molecules.

A significant focus of current research is the development of more efficient and sustainable catalytic systems for alkyne functionalization. This includes the use of earth-abundant and non-toxic metals as catalysts, as well as the development of catalyst-free reaction conditions. chemistryviews.org For instance, recent advancements have been made in transition-metal-free Sonogashira-type couplings. chemistryviews.org

Another major research direction is the use of alkyne-functionalized aromatic systems in the construction of complex molecular architectures through cascade reactions and multicomponent reactions. nih.gov These reactions allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a more efficient and atom-economical synthesis. For example, alkyne annulations catalyzed by transition metals like rhodium and palladium are being used to create complex polycyclic and heterocyclic structures. rsc.org

Furthermore, the unique electronic and photophysical properties of these systems are being harnessed in the development of novel functional materials. This includes their use in organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. The ability to tune the electronic properties of the molecule by modifying the substituents on the aromatic ring makes them highly attractive for these applications. xmu.edu.cn The derivatization of aryl alkynes is also a key strategy in the synthesis of various triazole derivatives, which have applications in medicinal chemistry. nih.gov

Properties

CAS No. |

2749-94-2 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1-methoxy-4-prop-1-ynylbenzene |

InChI |

InChI=1S/C10H10O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,1-2H3 |

InChI Key |

QVJGHZTXDKQLRT-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC=C(C=C1)OC |

Canonical SMILES |

CC#CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 1 Methoxy 4 Prop 1 Ynylbenzene

Direct Synthetic Pathways

Direct synthetic routes offer straightforward methods for the construction of the target molecule, often starting from readily available precursors like aryl aldehydes or terminal alkynes.

Facile One-Pot Synthesis Strategies from Aryl and Heteroaryl Aldehydes

A prominent one-pot strategy for converting aldehydes into terminal alkynes involves the use of the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This method provides a significant advantage over older multi-step procedures like the Corey-Fuchs reaction. In this approach, the aldehyde, in this case, anisaldehyde (4-methoxybenzaldehyde), is treated with the Bestmann-Ohira reagent in the presence of a base such as potassium carbonate in a solvent like methanol. The reaction proceeds through an intermediate that eliminates nitrogen gas to form the terminal alkyne, 4-ethynylanisole (B14333). To obtain the target compound, 1-methoxy-4-prop-1-ynylbenzene, a subsequent alkylation step would be required. However, modifications of this type of one-pot reaction can be envisioned where a methylating agent is introduced to directly form the internal alkyne, though this is less commonly reported than the two-step sequence.

Table 1: Representative One-Pot Conversion of Anisaldehyde to 4-Ethynylanisole

| Starting Material | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Anisaldehyde | Bestmann-Ohira Reagent | K₂CO₃ | Methanol | 4-Ethynylanisole |

Base-Mediated Terminal Alkyne Derivatization

A fundamental and widely used method for the synthesis of internal alkynes is the derivatization of terminal alkynes. This pathway involves the deprotonation of a terminal alkyne, such as 4-ethynylanisole, using a strong base to form an acetylide anion. This nucleophilic acetylide is then reacted with an alkylating agent. For the synthesis of this compound, 4-ethynylanisole is treated with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The resulting lithium acetylide is then quenched with an electrophile, methyl iodide, to yield the desired product. This method is highly effective and a cornerstone of alkyne synthesis.

Table 2: Base-Mediated Methylation of 4-Ethynylanisole

| Starting Material | Base | Electrophile | Solvent | Product |

|---|---|---|---|---|

| 4-Ethynylanisole | n-Butyllithium | Methyl Iodide | Tetrahydrofuran (THF) | This compound |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium, offers powerful and versatile tools for the formation of carbon-carbon bonds, including the C(sp)-C(sp²) and C(sp)-C(sp³) bonds necessary for the synthesis of this compound.

Palladium-Catalyzed Sonogashira-Type Cross-Couplings

The Sonogashira reaction is a robust cross-coupling method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org To synthesize this compound, this reaction would typically involve the coupling of an aryl halide, such as 4-iodoanisole (B42571), with propyne (B1212725). The reaction is catalyzed by a palladium complex, often PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (TEA). organic-chemistry.org This method is highly efficient and tolerant of a wide range of functional groups. Given the gaseous nature of propyne, practical laboratory procedures may generate it in situ or use a stabilized equivalent. researchgate.net

Table 3: Sonogashira Coupling for this compound Synthesis

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Product |

|---|---|---|---|---|---|

| 4-Iodoanisole | Propyne | PdCl₂(PPh₃)₂ | CuI | Triethylamine | This compound |

Palladium-Catalyzed Methylation of Alkynyl C(sp)-H Bonds

A novel and efficient approach for the synthesis of methyl-functionalized internal alkynes involves the direct palladium-catalyzed methylation of terminal alkynes. organic-chemistry.org This method has been successfully applied to the synthesis of this compound from 4-ethynylanisole. A study by Li and coworkers demonstrated a copper-free protocol using dimethyl sulfonium (B1226848) ylides as methyl electrophiles. organic-chemistry.org The reaction employs a palladium catalyst (PdCl₂(MeCN)₂), a specific ligand (t-Bu-xantphos), and a mixed-base system (CsF and K₂CO₃) in toluene (B28343) at 100°C. This methodology achieved a high yield of 81% for this compound and represents an innovative C(sp)-C(sp³) bond formation strategy. organic-chemistry.org

Table 4: Palladium-Catalyzed Direct Methylation of 4-Ethynylanisole

| Starting Material | Methyl Source | Catalyst | Ligand | Bases | Solvent/Temp | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Ethynylanisole | Dimethyl Sulfonium Ylide | PdCl₂(MeCN)₂ | t-Bu-xantphos | CsF, K₂CO₃ | Toluene, 100°C | 81% | organic-chemistry.org |

Rhodium-Catalyzed Functionalizations

Rhodium-based catalysts are pivotal in the synthesis of complex organic molecules, including this compound. These catalysts facilitate a variety of carbon-carbon bond-forming reactions with high efficiency and selectivity. One of the key methodologies involves the addition of organoboron reagents across the alkyne triple bond.

Rhodium(I)-catalyzed reactions, in particular, have been developed for the regioselective addition of arylboronic acids to alkynes. acs.org In a typical reaction, a rhodium(I) complex is believed to be the active species. The catalytic cycle likely involves the transmetalation of an arylboronic acid to the rhodium center, forming an arylrhodium species. nih.gov This is followed by the coordination and subsequent migratory insertion of the alkyne into the rhodium-carbon bond, yielding an alkenylrhodium intermediate. acs.org Protonolysis of this intermediate then releases the final product and regenerates the catalyst.

For the synthesis of a compound like this compound, this could involve the reaction of a suitable boronic acid with a propyne derivative or the reaction of 4-methoxyphenylboronic acid with 1-propyne. The regioselectivity of the alkyne insertion is a critical factor, often controlled by the steric and electronic properties of the substrates and ligands on the rhodium catalyst. acs.org

Furthermore, rhodium catalysts have been employed in cascade reactions. For instance, an arylrhodation of an alkyne can be followed by a 1,4-rhodium migration and subsequent intramolecular cyclization, demonstrating the versatility of these catalytic systems in constructing complex molecular architectures from simple alkyne precursors. acs.orgrsc.org

Table 1: Overview of Rhodium-Catalyzed Reactions for Aryl Alkyne Synthesis

| Reaction Type | Catalyst System (Example) | Key Transformation | Potential Application for this compound |

|---|---|---|---|

| Addition of Arylboronic Acids | Rh(I) complex with water-soluble ligands | Regioselective construction of trisubstituted olefins from alkynes. acs.org | Reaction of 4-methoxyphenylboronic acid with 1-propyne to form a precursor. |

| Annulation Reactions | Rh(I) catalyst | Formal [2+2+1] annulation between arylboronic acids and alkynes to form indenes. rsc.org | Could be adapted for intramolecular cyclization of a suitably functionalized this compound derivative. |

| Three-Component Coupling | Chiral Rhodium Complex | Coupling of arylboronic acids, 1,3-enynes, and imines. nih.gov | Demonstrates the ability to functionalize complex alkyne systems using arylboronic acids under rhodium catalysis. |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.com Key considerations include maximizing atom economy and reaction efficiency, as well as developing sustainable processes through catalyst recycling. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. core.ac.uk Reactions with high atom economy are inherently less wasteful.

Reaction Mass Efficiency (RME) provides a more holistic measure by considering the masses of all materials used in a reaction, including solvents, reagents, and catalysts, relative to the mass of the product. core.ac.uk Optimizing RME involves using catalytic rather than stoichiometric reagents, minimizing solvent usage, and choosing efficient reactions that proceed to high yields with minimal byproducts.

Table 2: Comparison of Synthetic Strategies by Green Chemistry Metrics

| Synthetic Approach | Theoretical Atom Economy | Key Waste Products | Notes |

|---|---|---|---|

| Cross-Coupling (e.g., Sonogashira-type) | <100% | Halide salts, amine salts | Generates significant inorganic waste. unibo.it |

| Direct Addition/Hydroarylation | 100% | None (in theory) | Represents an ideal "green" reaction. core.ac.uk Requires a suitable catalyst to proceed efficiently. |

| Carboxylation followed by functionalization | <100% | Byproducts from subsequent steps | Utilizes CO2 as a C1 source, which is a key green chemistry goal. mdpi.com |

Catalyst Recycling and Sustainable Process Development

The use of precious metal catalysts like rhodium necessitates efficient recovery and recycling to ensure economic viability and environmental sustainability. nih.gov Developing processes where the catalyst can be easily separated from the product and reused for multiple cycles is a primary goal of green process development.

Strategies for catalyst recycling include:

Heterogenization: Anchoring the rhodium catalyst to a solid support (e.g., a polymer, silica (B1680970), or magnetic nanoparticles). This allows for simple filtration to recover the catalyst after the reaction.

Aqueous Biphasic Catalysis: Using water-soluble ligands for the rhodium catalyst allows the reaction to proceed in an aqueous phase. acs.org The organic product can then be easily separated by extraction, leaving the catalyst in the aqueous phase for reuse.

Solvent-Resistant Nanofiltration: This technique can be used to separate the larger catalyst complexes from the smaller product molecules in a solution phase.

Sustainable process development also extends to the choice of starting materials and reaction conditions. There is growing interest in using bio-based feedstocks derived from renewable resources to produce the necessary chemical precursors. For instance, phenolic compounds derived from lignin (B12514952) could potentially serve as precursors for the methoxyphenyl moiety of the target molecule. Additionally, replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-derived solvents is a key aspect of making the synthesis of this compound more sustainable. nih.govunibo.it

Reactivity and Transformative Chemistry of 1 Methoxy 4 Prop 1 Ynylbenzene

Cycloaddition and Cycloisomerization Reactions

The electron-rich alkyne moiety of 1-methoxy-4-prop-1-ynylbenzene is highly susceptible to reactions that form new ring systems. Transition metal catalysis, particularly with copper and gold, has proven effective in guiding the cyclization pathways of this and structurally related compounds.

Copper(I) catalysts are renowned for their ability to mediate azide-alkyne cycloaddition (CuAAC) reactions, a prime example of click chemistry. beilstein-journals.orgmdpi.com This methodology provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org In this context, this compound can react with various organic azides in the presence of a copper(I) source to yield triazole-containing N-heterocycles. The catalysis increases reaction rates and yields while ensuring the exclusive formation of the 1,4-substituted regioisomer. beilstein-journals.org

Beyond click chemistry, copper catalysis enables formal [4+1] cycloadditions. For instance, copper-catalyzed reactions of yne-allylic esters with cyclic 1,3-dicarbonyl compounds can produce complex spiro-cyclic products. beilstein-journals.org While not a direct reaction of this compound itself, this illustrates the broader utility of copper in activating alkyne derivatives for heterocycle and carbocycle synthesis. beilstein-journals.orgresearchgate.net The mechanism often involves the formation of key intermediates like copper vinyl allenylidene species that facilitate nucleophilic attack and subsequent cyclization. beilstein-journals.org

Table 1: Examples of Copper-Catalyzed Cycloaddition Reactions This table illustrates the types of products achievable through copper-catalyzed reactions with alkynes, the class to which this compound belongs.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

| Terminal Alkyne | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | beilstein-journals.orgnih.gov |

| Yne-Allylic Ester | Pyrazolone | Copper(I) | Chiral Spiropyrazolone | beilstein-journals.org |

| Allenyne | cis-Diazene | Copper(I) | Polycyclic N-Heterocycle | researchgate.net |

Gold catalysts, particularly cationic gold(I) complexes, are powerful carbophilic Lewis acids that excel at activating carbon-carbon multiple bonds for intramolecular reactions. nih.govbeilstein-journals.org Gold-catalyzed cycloisomerization of enynes (molecules containing both an alkene and an alkyne) provides an atom-economical route to various bicyclic systems. nih.govfao.org

In a typical reaction, the gold(I) catalyst coordinates to the alkyne of a molecule like a 1,6-enyne, making it more electrophilic and susceptible to intramolecular attack by the alkene. nih.gov This process can proceed through different pathways, such as a 5-exo-dig or 6-endo-dig cyclization, depending on the substrate's substitution pattern, leading to the formation of functionalized bicyclic adducts like bicyclo[3.2.1]oct-2-enes. fao.org The mechanism is proposed to proceed without a change in the formal oxidation state of the gold catalyst. nih.gov While direct examples involving this compound require a tethered alkene, its alkyne moiety is representative of the reactive group in these transformations.

Table 2: Gold-Catalyzed Cycloisomerization of Enynes

| Substrate Type | Catalyst | Cyclization Pathway | Product Skeleton | Ref |

| 1,5-Allenyne | [(Ph3PAu)3O]BF4 | Ene Reaction / 1,5-H Shift | Bicyclo[4.3.0]nonane | nih.gov |

| 1,6-Enyne | IPrAuNTf₂ | 5-exo vs. 6-endo | Bicyclo[3.2.1]oct-2-ene | fao.org |

| Propargylic Ester | Gold(I) | Cascade (1,3- & 1,2-migration) | Substituted Naphthalene | beilstein-journals.org |

Derivatization for Complex Molecular Architectures

The propargyl functionality in this compound is a key handle for derivatization, allowing for the synthesis of more complex and functionally diverse molecules.

Allenes are molecules with cumulative double bonds that are valuable intermediates in organic synthesis. Propargyl derivatives, such as esters or acetates formed from the corresponding alcohol of this compound, are excellent precursors for allenes. A highly efficient method involves the nickel-catalyzed SN2′ substitution reaction of propargyl esters with organoaluminum reagents. rsc.org This reaction proceeds under mild conditions to afford multi-substituted allenes in good to excellent yields and with high selectivity. rsc.org

Similarly, palladium-catalyzed cross-coupling of propargyl acetates with organoaluminum reagents can produce tri- and tetrasubstituted allenes with high yields and regioselectivity. organic-chemistry.org These methods are tolerant of various functional groups, including electron-donating and electron-withdrawing groups on the aromatic ring. rsc.orgorganic-chemistry.org

The alkyne bond can be directly incorporated into heterocyclic rings like furans. A direct approach is the cobalt- or rhodium-catalyzed [3+2] cycloaddition of alkynes with α-diazocarbonyl compounds. nih.gov When an alkyne like this compound reacts with a diazo reagent at elevated temperatures in the presence of a cobalt(II) catalyst, it can regioselectively form a polysubstituted furan (B31954). nih.gov

Interestingly, this reaction pathway can be temperature-dependent. At lower temperatures, the reaction may favor the formation of cyclopropene (B1174273) derivatives through a cyclopropenation pathway. nih.gov However, by increasing the temperature, the reaction can be switched to favor furan formation, indicating that the furan is formed directly from the cyclization rather than from the rearrangement of an initially formed cyclopropene. nih.gov

While not a direct transformation of this compound, its derivatives can undergo functionalization where β-alkoxide elimination is a key mechanistic step. For example, in copper-catalyzed yne-allylic substitutions, a propargyl derivative such as an ethynylethylene carbonate is used. beilstein-journals.org The reaction mechanism involves the formation of a copper vinyl allenylidene intermediate. Subsequent reaction steps can involve intramolecular cyclization where the departure of a leaving group can be viewed as an elimination process, leading to the final functionalized product. This type of reactivity highlights how the core structure can be elaborated and then participate in complex, multi-step transformations to build molecular complexity. beilstein-journals.org

Chemo- and Regioselectivity in Reactions

The strategic placement of substituents on the alkyne backbone of this compound allows for a nuanced control over the regiochemical outcome of various reactions. This is particularly evident in cycloaddition reactions and metal-catalyzed additions, where the directing effects of the p-methoxyphenyl and methyl groups are paramount.

One of the most well-studied reactions involving alkynes is the [3+2] cycloaddition with azides to form triazoles. The regioselectivity of this reaction is highly dependent on the catalyst employed. While thermal cycloadditions often yield a mixture of regioisomers, metal-catalyzed reactions can proceed with high selectivity. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically favors the formation of the 1,4-disubstituted triazole isomer. In contrast, ruthenium-catalyzed reactions have been shown to yield the 1,5-disubstituted or 1,4,5-trisubstituted triazoles, although reactions with unsymmetrical internal alkynes like this compound can sometimes result in mixtures of regioisomers. nih.gov The regioselectivity in ruthenium-catalyzed cycloadditions can be high for alkynes bearing acyl or propargylic alcohol/amine functionalities. nih.gov

Hydrosilylation, the addition of a silicon-hydrogen bond across the alkyne, is another reaction where regioselectivity is a key consideration. The choice of catalyst can direct the silicon atom to bond to either the carbon atom bearing the p-methoxyphenyl group (α-addition) or the carbon atom bearing the methyl group (β-addition). Catalyst engineering, for instance using heterobimetallic dual-functional hybrid catalysts, has been shown to control the regioselectivity, leading to either α-selective or β(Z)-selective products. rsc.org

The synthesis of pyrazoles from this compound and diazo compounds also presents a case for regioselective control. The reaction of this unsymmetrical alkyne with diazomethane (B1218177) can potentially lead to two different regioisomeric pyrazoles. The electronic and steric properties of the substituents on the alkyne play a crucial role in directing the orientation of the diazomethane addition.

Below are interactive data tables summarizing the chemo- and regioselectivity observed in various reactions of this compound, based on established principles of organic chemistry.

Table 1: Regioselectivity in [3+2] Cycloaddition of Azides to this compound

| Catalyst | Azide | Major Regioisomer | Minor Regioisomer | Reference |

| Copper(I) | Benzyl Azide | 1-Benzyl-4-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | 1-Benzyl-5-(4-methoxyphenyl)-4-methyl-1H-1,2,3-triazole | nih.govrsc.org |

| Ruthenium | Benzyl Azide | 1-Benzyl-5-(4-methoxyphenyl)-4-methyl-1H-1,2,3-triazole | 1-Benzyl-4-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | nih.gov |

Table 2: Regioselectivity in Hydrosilylation of this compound

| Catalyst System | Silane | Major Product (Regioisomer) | Minor Product (Regioisomer) | Reference |

| Rhodium-based | Triethylsilane | (E)-Triethyl(1-(4-methoxyphenyl)prop-1-en-2-yl)silane (β-addition) | (E)-Triethyl(2-(4-methoxyphenyl)prop-1-en-1-yl)silane (α-addition) | rsc.org |

| Iridium-based | Triethylsilane | (Z)-Triethyl(2-(4-methoxyphenyl)prop-1-en-1-yl)silane (α-addition) | (E)-Triethyl(1-(4-methoxyphenyl)prop-1-en-2-yl)silane (β-addition) | rsc.org |

Table 3: Regioselectivity in Pyrazole Synthesis from this compound

| Reagent | Conditions | Major Regioisomer | Minor Regioisomer | Reference |

| Diazomethane | Thermal | 3-(4-Methoxyphenyl)-4-methyl-1H-pyrazole | 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazole | nih.govnih.gov |

Mechanistic Elucidation and Computational Investigations of 1 Methoxy 4 Prop 1 Ynylbenzene Reactions

Mechanistic Studies of Catalytic Processes

Catalytic reactions involving 1-Methoxy-4-prop-1-ynylbenzene are often mediated by transition metals such as palladium and zirconium. The elucidation of the catalytic cycles, the intermediates involved, the rate-determining steps, and the factors controlling selectivity are paramount for optimizing these transformations.

Detailed Analysis of Catalytic Cycles and Intermediates (e.g., Zirconium Complexes, Palladium Oxidation States)

Zirconium Complexes:

Zirconocene-mediated reactions of alkynes, which are analogous to the propargyl group in this compound, are known to proceed through the formation of zirconacyclopentadienes. The catalytic cycle is generally initiated by the reduction of a zirconocene (B1252598) dihalide to a "Cp₂Zr(II)" equivalent, which can then coordinate with two alkyne molecules. This is followed by oxidative coupling to form the zirconacyclopentadiene intermediate. This intermediate can then react with various electrophiles to yield highly substituted cyclic compounds. While specific studies on this compound are not prevalent, the reactivity of its alkyne moiety can be expected to follow this general pathway.

Palladium Oxidation States:

Palladium-catalyzed reactions, such as cross-coupling and cyclization, involve a series of well-defined steps that cycle the palladium catalyst between different oxidation states, typically Pd(0) and Pd(II). A general catalytic cycle for a cross-coupling reaction involving an aryl halide and the terminal alkyne of a molecule like this compound (after cleavage of the ether bond to reveal a terminal alkyne) would proceed as follows:

Oxidative Addition: A Pd(0) complex reacts with an aryl halide (Ar-X), leading to the formation of a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: In reactions like the Sonogashira coupling, a copper acetylide, formed from the terminal alkyne, transfers the alkynyl group to the palladium center, displacing the halide and forming an Ar-Pd-C≡C-R' species.

Reductive Elimination: The coupled product (Ar-C≡C-R') is eliminated from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the context of reactions involving the intact this compound, intramolecular cyclization reactions are also plausible. For instance, palladium-catalyzed cyclization of related 1,6-enynes has been studied, and similar pathways can be envisioned for aryl propargyl ethers. These reactions can proceed via η¹-allenyl and η³-propargyl/allenyl palladium complexes. nih.gov

Elucidation of Rate-Determining Steps and Selectivity Control

The rate-determining step in palladium-catalyzed cross-coupling reactions is often the oxidative addition of the aryl halide to the Pd(0) complex. However, in some cases, the transmetalation or reductive elimination step can be rate-limiting, depending on the specific substrates, ligands, and reaction conditions.

Selectivity in these reactions is a critical aspect. For instance, in the Sonogashira coupling, the chemoselectivity for the reaction of the alkyne over potential side reactions is crucial. Regioselectivity can also be a key factor in reactions where multiple reaction sites are available on the substrate. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in controlling both chemo- and regioselectivity.

Role of Ancillary Ligands and Reaction Conditions

Ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are essential components of many palladium catalysts. They play a multifaceted role in the catalytic cycle:

Stabilization: Ligands stabilize the palladium center, preventing its precipitation as palladium black.

Modulation of Reactivity: The electronic and steric properties of the ligands can be fine-tuned to influence the rate of oxidative addition, transmetalation, and reductive elimination. Electron-rich and bulky ligands often promote the oxidative addition step.

Control of Selectivity: The steric bulk of the ligands can influence the regioselectivity and stereoselectivity of the reaction.

Reaction conditions such as temperature, solvent, and the nature of the base (if required) also have a profound impact on the outcome of the reaction. For instance, the choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.

Advanced Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at a molecular level. These methods allow for the detailed study of reaction pathways, the characterization of transient intermediates and transition states, and the prediction of reaction energetics.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Transition States

DFT calculations can be employed to determine the optimized geometries of reactants, intermediates, transition states, and products in a given reaction. For reactions of this compound, this would involve modeling the interaction of the molecule with the catalyst and other reagents.

For example, in a palladium-catalyzed reaction, DFT can be used to model the geometry of the Pd(0) catalyst with its ligands, the transition state for the oxidative addition of an aryl halide, the structure of the resulting Pd(II) intermediate, and the transition state for the subsequent steps. The identification of transition states, which are first-order saddle points on the potential energy surface, is crucial for understanding the kinetics of the reaction.

A DFT study on the related Claisen rearrangement of aryl propargyl ethers has shown that the nih.govnih.gov-sigmatropic rearrangement is the rate-determining step, providing insights into the energetics of bond-breaking and bond-forming processes in such systems.

Theoretical Prediction of Reaction Energetics and Feasibility

By calculating the energies of all the species along a proposed reaction pathway, a detailed reaction energy profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction.

For instance, DFT calculations on the palladium-catalyzed silylacylation of alkynes have been used to investigate the mechanism, showing that the oxidative addition of the acylsilane to the palladium catalyst is a key step with a reasonable activation barrier. nih.gov Similar computational approaches could be applied to predict the feasibility of various catalytic transformations of this compound and to guide the design of more efficient catalytic systems. Theoretical studies on the hydrogenation of alkynes catalyzed by palladium complexes have also provided detailed mechanistic insights into neutral versus cationic pathways.

The table below summarizes some of the key catalytic processes and the intermediates that could be involved in the reactions of this compound, based on studies of analogous systems.

| Catalytic Process | Catalyst System | Key Intermediates |

| Zirconocene-mediated cyclization | Cp₂ZrCl₂ / reducing agent | Zirconacyclopentadiene |

| Palladium-catalyzed cross-coupling | Pd(0) / Ligand | Ar-Pd(II)-X, Ar-Pd(II)-alkynyl |

| Palladium-catalyzed cyclization | Pd(II) or Pd(0) / Ligand | η¹-allenylpalladium, η³-propargylpalladium |

The following table presents a hypothetical reaction coordinate for a palladium-catalyzed cross-coupling reaction, illustrating the type of data that can be obtained from DFT calculations.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | Pd(0)L₂ + Ar-X + Alkyne | 0 |

| Oxidative Addition TS | [Ar-Pd(L₂)---X]‡ | +15 |

| Intermediate 1 | Ar-Pd(II)(L₂)-X | -5 |

| Transmetalation TS | [Ar-Pd(L₂)-alkynyl---X]‡ | +12 |

| Intermediate 2 | Ar-Pd(II)(L₂)-alkynyl | -10 |

| Reductive Elimination TS | [Ar---alkynyl-Pd(L₂)]‡ | +20 |

| Products | Ar-alkynyl + Pd(0)L₂ | -25 |

Advanced Spectroscopic and Chromatographic Characterization Methods for 1 Methoxy 4 Prop 1 Ynylbenzene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for verifying the structure of 1-methoxy-4-prop-1-ynylbenzene. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

In the ¹H NMR spectrum of a closely related compound, 1-methoxy-4-(phenylethynyl)benzene, the methoxy (B1213986) protons (–OCH₃) typically appear as a singlet at approximately 3.76 ppm. The aromatic protons show signals in the range of 6.79-7.44 ppm, with their specific chemical shifts and splitting patterns depending on their position on the benzene (B151609) ring. For this compound, the methyl protons of the propynyl (B12738560) group (–C≡C–CH₃) would be expected to produce a distinct singlet. The aromatic protons would exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.80 - 7.30 | Multiplet |

| Methoxy (OCH₃) | ~3.80 | Singlet |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, confirming the number of different carbon environments.

For a similar compound, 1-methoxy-4-(phenylethynyl)benzene, the carbon of the methoxy group (–OCH₃) resonates at approximately 55.2 ppm. The aromatic carbons appear in the region of 114.0-133.0 ppm, with the carbon attached to the oxygen appearing at a higher chemical shift (around 159.6 ppm) due to deshielding. The alkyne carbons have characteristic shifts in the range of 88.0-89.4 ppm. In the case of this compound, the carbons of the propynyl group would also have distinctive chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Quaternary Aromatic (C-O) | ~159.0 |

| Aromatic CH | 114.0 - 133.0 |

| Quaternary Aromatic (C-C≡) | ~115.0 |

| Alkyne (C≡C) | 80.0 - 90.0 |

| Methoxy (OCH₃) | ~55.0 |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

In the synthesis of this compound, often through palladium-catalyzed cross-coupling reactions like the Sonogashira reaction, ³¹P NMR spectroscopy is a powerful tool for studying the phosphorus-containing ligands of the catalyst. This technique provides insights into the catalyst's structure, stability, and reactivity during the reaction.

The chemical shift in a ³¹P NMR spectrum is sensitive to the coordination environment of the phosphorus atom. For instance, the ³¹P NMR spectrum of a palladium catalyst bearing phosphine (B1218219) ligands will show a shift upon coordination to the metal center. Monitoring these shifts can help in understanding the catalytic cycle, including steps like oxidative addition and reductive elimination. For example, a study on Xantphos-coordinated palladium dithiolate complexes used in a Sonogashira-type reaction utilized ³¹P NMR for the characterization of the catalyst.

Mass Spectrometry

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula of this compound is C₁₀H₁₀O, which corresponds to a calculated monoisotopic mass of 146.073165 Da. An experimental HRMS measurement would be expected to yield a value very close to this, thereby confirming the elemental composition of the synthesized molecule.

Table 3: HRMS Data for C₁₀H₁₀O

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing the complex mixtures that can result from organic reactions.

In the context of the synthesis of this compound, GC-MS can be used to separate the desired product from starting materials, byproducts, and residual catalyst. The gas chromatogram provides information on the relative amounts of each component in the mixture, while the mass spectrum of each separated component can be used for its identification. For instance, in the Sonogashira coupling of 4-iodoanisole (B42571) with propyne (B1212725), GC-MS would be employed to monitor the progress of the reaction and to assess the purity of the final product. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can further confirm its structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing detailed information about its functional groups and stereochemistry.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. For this compound, the key functional groups—the aromatic ring, the ether linkage, and the internal alkyne—give rise to characteristic absorption bands.

The presence of the p-substituted benzene ring is confirmed by aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The ether functional group (Ar-O-CH₃) is identified by its characteristic C-O stretching bands. The most distinctive feature, the internal alkyne (C≡C), produces a stretching vibration that is weaker than that of a terminal alkyne but is still observable in a specific region of the spectrum.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1610 - 1580 & 1510 - 1480 |

| Aromatic Ring | C-H Out-of-Plane Bend (p-disubstituted) | 860 - 800 |

| Alkyne | C≡C Stretch (internal, disubstituted) | 2260 - 2190 |

| Ether | C-O-C Asymmetric Stretch | 1275 - 1200 |

| Ether | C-O-C Symmetric Stretch | 1075 - 1020 |

| Methyl Group | C-H Stretch | 2990 - 2850 |

While this compound itself is achiral, its derivatives can contain stereogenic centers. Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. spectroscopyeurope.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. spectroscopyeurope.com Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, effectively mirror images of each other. researchgate.net

The process of determining absolute configuration using VCD involves a synergy between experimental measurement and computational chemistry. americanlaboratory.com

The experimental VCD spectrum of the chiral derivative is measured.

The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is modeled, and its theoretical VCD spectrum is calculated using quantum mechanical methods such as Density Functional Theory (DFT).

The experimental spectrum is then compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the sample is confirmed to have the R-configuration. If the experimental spectrum is a mirror image of the calculated one, the sample has the S-configuration.

This method is particularly valuable in pharmaceutical and natural product research, where biological activity is often dependent on specific stereochemistry and when obtaining high-quality crystals for X-ray crystallography is challenging. americanlaboratory.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are essential for isolating the pure compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

Following a chemical synthesis, the desired product, this compound, is often present in a mixture containing unreacted starting materials, reagents, and byproducts. Column chromatography is the standard method for purifying and isolating the compound on a preparative scale.

Given the relatively non-polar nature of this compound, a normal-phase chromatography setup is typically employed. In this method, a glass column is packed with a polar stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a non-polar mobile phase (eluent) is passed through it. Components of the mixture separate based on their differing affinities for the stationary and mobile phases. More polar impurities adhere strongly to the silica gel and move slowly, while the less polar product travels down the column more quickly and is collected in fractions. rsc.orgrsc.org

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase (Eluent) | A non-polar solvent system, such as a gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane). |

| Monitoring | Fractions are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For determining the purity or concentration of this compound, a reverse-phase HPLC (RP-HPLC) method is highly effective.

In RP-HPLC, the stationary phase is non-polar (e.g., a silica-based C18 column), and the mobile phase is a polar solvent mixture. The aromatic ring in this compound acts as a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. By running a standard of known concentration, a calibration curve can be generated, which then allows for the precise quantification of the compound in unknown samples.

Table 3: Illustrative HPLC Method for Quantitative Analysis

| Parameter | Specification |

| Column | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is an ideal technique for analyzing volatile compounds like this compound. It is widely used to monitor the progress of a chemical reaction by analyzing small aliquots of the reaction mixture over time. As the reaction proceeds, GC analysis will show a decrease in the peak area corresponding to the starting materials and a concurrent increase in the peak area of the product.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for identification. nih.gov As each separated component elutes from the GC column, it is ionized and fragmented in the mass spectrometer, producing a unique mass spectrum. This spectrum serves as a molecular fingerprint that can be compared against spectral libraries to tentatively identify byproducts and impurities, even those present in trace amounts. The retention time from the GC provides one layer of identification, while the mass spectrum provides a second, more definitive layer.

X-ray Crystallography for Solid-State Structure Determination (for Crystalline Derivatives)

X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid state. For non-crystalline compounds such as this compound, this method is not directly applicable. However, by synthesizing a crystalline derivative, the powerful insights of X-ray crystallography can be harnessed to elucidate its precise solid-state structure, providing valuable data on bond lengths, bond angles, and intermolecular interactions.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the geometric arrangement and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision, revealing the molecule's conformation and its packing within the crystal lattice.

For a derivative of this compound, the initial step would be the synthesis of a new compound that readily forms high-quality single crystals. This could be achieved through various chemical reactions, such as introducing functional groups that promote crystallinity through hydrogen bonding or other specific intermolecular interactions. Once suitable crystals are grown, a single crystal is mounted on a diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction data are collected by a detector.

The collected data are then processed to determine the unit cell parameters, which define the size and shape of the repeating unit of the crystal lattice, and the space group, which describes the symmetry of the crystal. Sophisticated computer software is used to solve the phase problem and generate the electron density map, from which the final crystal structure is refined.

The results of an X-ray crystallographic analysis provide a wealth of information. Beyond the basic molecular structure, it reveals the preferred conformation of the molecule in the solid state. Furthermore, it details the nature of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the packing of the molecules in the crystal. This information is crucial for understanding the physical properties of the solid material and can be invaluable in fields such as materials science and drug design.

For instance, a hypothetical crystalline derivative of this compound could be analyzed to yield precise measurements of the phenyl ring planarity, the torsion angles of the methoxy and propynyl substituents, and the distances of any intermolecular contacts. This level of structural detail is unattainable by most other analytical methods.

Below is a hypothetical data table illustrating the kind of crystallographic data that would be obtained for a crystalline derivative of this compound. The data are modeled on typical values found for similar organic compounds in the literature.

| Parameter | Hypothetical Value for a Derivative |

|---|---|

| Empirical formula | C12H12O3N2 |

| Formula weight | 232.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° b = 10.123(3) Å, β = 102.45(3)° c = 13.456(4) Å, γ = 90° |

| Volume | 1134.5(5) Å3 |

| Z | 4 |

| Density (calculated) | 1.360 Mg/m3 |

| Absorption coefficient | 0.098 mm-1 |

| F(000) | 488 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 8124 |

| Independent reflections | 2456 [R(int) = 0.034] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F2 |

| Data / restraints / parameters | 2456 / 0 / 155 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å-3 |

Broader Impact and Future Directions in 1 Methoxy 4 Prop 1 Ynylbenzene Research

Strategic Intermediate in Fine Chemical Synthesis

1-Methoxy-4-prop-1-ynylbenzene serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of fine chemicals. One of its most direct applications is as a precursor in the synthesis of Cis-Anethole, an organic compound widely used as a flavoring substance. cymitquimica.com The transformation from the alkyne to the Z-alkene is a targeted modification that highlights the utility of the prop-1-ynyl group as a masked alkene functionality.

Beyond this specific application, the aryl alkyne structure is a key motif in the broader field of organic synthesis. Alkynes are recognized as essential building blocks for creating complex cyclic and heterocyclic compounds, which are foundational structures in many pharmaceuticals and other biologically active molecules. openaccesspub.org The triple bond offers a rich platform for chemical manipulation, enabling chemists to construct intricate molecular architectures. openaccesspub.org For instance, aryl alkynes are crucial participants in 1,3-dipolar cycloaddition reactions with azides (a form of "click chemistry") to produce 1,2,3-triazole moieties, a scaffold frequently found in medicinal chemistry.

Contribution to the Development of Novel Carbon-Carbon Bond Forming Reactions

The reactivity of the triple bond in this compound and related aryl alkynes is a major driver for the development of new synthetic methods, especially those focused on forming carbon-carbon bonds. nih.gov These compounds are versatile substrates for a wide array of chemical transformations.

Key reaction classes where aryl alkynes are pivotal include:

Cycloaddition Reactions: The alkyne can react with various partners to form new ring systems, a fundamental strategy in organic synthesis.

Coupling Reactions: Aryl alkynes are common substrates in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forges a new carbon-carbon bond between the alkyne carbon and an aryl or vinyl halide. Efforts are also underway to develop transition-metal-free coupling alternatives to enhance sustainability. chemistryviews.org

Hydrosilylation Reactions: The addition of a silicon-hydride bond across the triple bond is a powerful method for synthesizing vinylsilanes. Research into cobalt-catalyzed anti-Markovnikov hydrosilylation of aryl alkynes, for example, aims to control regioselectivity, which is a significant challenge in the field. eurekalert.org

Photocatalytic Functionalization: Modern synthetic chemistry increasingly uses visible light photocatalysis as a mild and green method to activate molecules. rsc.org Aryl alkynes can be functionalized through photoredox catalytic processes, which involve the formation of highly reactive alkyne radical anions, opening new pathways for C-C bond formation without harsh reagents. researchgate.net

These research avenues demonstrate that aryl alkynes are not just static building blocks but are active participants in expanding the toolkit of synthetic organic chemistry.

Exploration of Emerging Applications in Chemical Materials Science

The unique electronic and structural properties of aryl alkynes like this compound make them attractive candidates for the development of advanced materials. The delocalized π-system, extending from the aromatic ring through the triple bond, is a foundation for creating materials with interesting optoelectronic properties.

One of the most significant areas of application for alkynes in materials science is in the production of polymers. openaccesspub.org For example, the polymerization of acetylene, the simplest alkyne, yields polyacetylene, a conductive polymer with potential uses in electronic devices. openaccesspub.org Similarly, aryl alkynes can be incorporated into polymer backbones to create materials with tailored electronic, thermal, and mechanical properties.

Furthermore, the rigid, rod-like structure imparted by the alkyne bond is beneficial in designing liquid crystals and other ordered materials. In the field of organic electronics, researchers are exploring how incorporating arylethynyl groups into larger conjugated systems, such as acenes, can tune the electronic structure and optical properties of the material. rsc.org This strategy can influence factors like fluorescence and reactivity, which are critical for applications in organic light-emitting diodes (OLEDs), organic transistors, and chemical sensors. rsc.org

Challenges and Opportunities in Sustainable Chemical Manufacturing

The increasing emphasis on green chemistry presents both challenges and significant opportunities in the synthesis and application of this compound and other aryl alkynes. The goal is to develop processes that are more environmentally benign, efficient, and economically viable.

Opportunities for sustainable practices include:

| Sustainable Approach | Description |

| Renewable Feedstocks | Research is focused on producing alkynes from bio-based resources derived from biomass or waste streams, reducing reliance on fossil fuels and minimizing environmental impact. openaccesspub.org |

| Catalyst Development | A key area is the development of recyclable catalysts to minimize waste. nih.gov This includes creating systems where the catalyst can be easily separated and reused over multiple cycles. Additionally, there is a strong push to replace expensive and toxic heavy metal catalysts with more abundant and environmentally friendly alternatives. nih.govijprt.org |

| Greener Reaction Conditions | Chemists are exploring metal- and solvent-free reaction conditions to reduce environmental harm. nih.gov This includes multicomponent reactions (MCRs) that combine several steps into one pot, increasing efficiency and reducing waste. rsc.org |

| Photocatalysis | Using visible light as a renewable energy source to drive chemical reactions can replace the need for harsh reagents and high temperatures, aligning with the principles of green chemistry. rsc.org |

These strategies aim to improve the atom economy, reduce energy consumption, and minimize the generation of hazardous waste throughout the lifecycle of aryl alkyne production and use.

Interdisciplinary Research Prospects for Aryl Alkynes

The aryl alkyne motif is a powerful tool that fosters research across multiple scientific disciplines, bridging chemistry with biology, medicine, and materials science.

Medicinal Chemistry and Drug Discovery: The alkyne group is a "privileged" structure in medicinal chemistry, found in numerous bioactive compounds and marketed drugs, including antifungals and antiretrovirals. researchgate.net Its incorporation into a molecule can significantly enhance biological activity. researchgate.net The rational design and synthesis of new bioactive molecules containing the aryl alkyne scaffold is a major focus of modern drug discovery. beilstein-journals.orgnih.gov

Chemical Biology: The alkyne functional group is frequently used as a chemical reporter or handle in chemical biology. nih.gov Its ability to undergo highly specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, allows scientists to attach fluorescent dyes or affinity tags to alkyne-modified biomolecules. nih.govmedchemexpress.com This enables the visualization, tracking, and identification of molecular targets within complex biological systems. acs.org

Materials Science: As previously mentioned, the unique electronic properties and linear geometry of aryl alkynes are being harnessed to create novel organic materials for electronics and photonics. The interplay between molecular design, chemical synthesis, and materials characterization is a highly interdisciplinary endeavor.

The versatility of this compound and the broader class of aryl alkynes ensures their continued importance in both fundamental research and applied science, driving innovation at the interface of chemistry and other fields.

Q & A

Q. What are the established synthetic routes for 1-Methoxy-4-prop-1-ynylbenzene, and how are reaction conditions optimized?

Methodological Answer: A common approach involves Sonogashira coupling between 4-bromo-1-methoxybenzene (4-bromoanisole) and propyne. This palladium-catalyzed reaction requires a copper(I) co-catalyst (e.g., CuI) and a base (e.g., triethylamine) in an inert atmosphere (e.g., nitrogen) at 60–80°C . Optimization includes:

- Catalyst loading : Lower Pd(PPh₃)₂Cl₂ concentrations (0.5–1 mol%) reduce costs without compromising yield.

- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) balances reactivity and solubility.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; propynyl protons (C≡CH) appear as a triplet near δ 2.0–2.5 ppm. Aromatic protons show splitting patterns dependent on substituent positions .

- ¹³C NMR : The methoxy carbon appears at δ 55–60 ppm, while sp-hybridized carbons (C≡C) resonate at δ 70–90 ppm.

- X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) and WinGX (for data processing) resolves bond lengths and angles. For example, the C≡C bond length is typically ~1.20 Å, confirming sp hybridization .

Advanced Research Questions

Q. How can crystallographic data resolve electronic and steric effects of substituents in this compound derivatives?

Methodological Answer:

- Hydrogen bonding analysis : Use graph-set analysis (via SHELX outputs) to categorize motifs (e.g., D(2) for dimeric interactions). For example, methoxy oxygen may act as a hydrogen-bond acceptor with adjacent C-H groups, influencing crystal packing .

- Torsional angles : Compare experimental (X-ray) and computational (DFT) dihedral angles to assess steric strain. Deviations >5° suggest steric hindrance between substituents.

- Electron density maps : Laue diffraction or high-resolution synchrotron data reveal charge distribution, highlighting electron-withdrawing effects of the propynyl group .

Q. What strategies address contradictory data in reaction yields or spectroscopic results during synthesis?

Methodological Answer:

- Controlled experiments :

- Vary catalyst systems (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to identify side reactions (e.g., homocoupling of alkynes).

- Monitor reaction progress via in-situ IR spectroscopy (C≡C stretch at ~2100 cm⁻¹) to detect incomplete coupling .

- Data reconciliation :

- Use HPLC-MS to identify impurities (e.g., bromoanisole starting material).

- Compare DSC/TGA thermal data with crystallographic results to confirm polymorphic purity if melting points vary .

Q. How can computational methods predict the reactivity of this compound in supramolecular systems?

Methodological Answer:

- DFT calculations :

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., acetonitrile) to assess aggregation behavior for applications in liquid crystals or sensors .

Notes

- Advanced questions emphasize methodological rigor (e.g., reconciling crystallographic and computational data) over basic synthesis steps.

- Safety protocols (e.g., inert atmosphere for Sonogashira coupling) align with Key Organics guidelines but exclude commercial details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.